Stiripentol glucuronide

説明

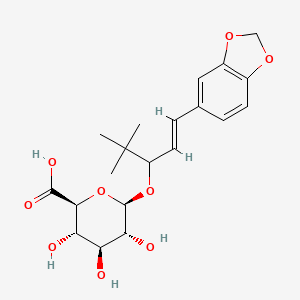

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-20(2,3)13(7-5-10-4-6-11-12(8-10)27-9-26-11)28-19-16(23)14(21)15(22)17(29-19)18(24)25/h4-8,13-17,19,21-23H,9H2,1-3H3,(H,24,25)/b7-5+/t13?,14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUETXBZMNNKCCI-KJIBAUPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88902-06-1 | |

| Record name | Stiripentol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088902061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHD2GPH93H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of Stiripentol Glucuronide

Enzymatic Mechanisms of Stiripentol (B1682491) Glucuronidation

The conjugation of stiripentol with glucuronic acid is a key step in its metabolic fate. This process is catalyzed by a specific family of enzymes and exhibits notable stereoselectivity.

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of drugs and endogenous compounds. nih.gov This reaction is mediated by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov UGTs catalyze the transfer of glucuronic acid from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to a lipophilic substrate, such as stiripentol. nih.gov This addition of a highly polar glucuronic acid moiety significantly increases the hydrophilicity of the substrate, making it more readily excretable in urine and/or bile. drugbank.com For stiripentol, glucuronidation represents one of the principal metabolic pathways, alongside oxidative metabolism. fda.gov

While it is well-established that stiripentol undergoes glucuronidation, the specific UGT isoforms responsible for this biotransformation have not been definitively identified. fda.gov In vitro studies have confirmed that stiripentol is a substrate for glucuronidation, but research has not yet pinpointed which of the numerous UGT enzymes are involved in this specific metabolic reaction. fda.gov The metabolic pathway for stiripentol has not been fully elucidated, and this includes the precise identification of the UGTs that catalyze its conjugation. fda.gov

Stiripentol is a chiral molecule, existing as two enantiomers: (R)-(+)-stiripentol and (S)-(-)-stiripentol. nih.gov Studies have demonstrated that the glucuronidation of stiripentol is highly enantioselective, showing a distinct preference for the S-enantiomer. fda.gov When racemic stiripentol is administered, the formation of the glucuronide conjugate is significantly more favorable for the S-isomer. fda.gov Urine data indicates that the S-enantiomer has a much larger clearance than the R-enantiomer, largely due to this preferential glucuronidation. fda.gov In fact, the S-isomer has been found to account for 90-92% of the total stiripentol glucuronides recovered in urine. fda.gov

| Enantiomer | Glucuronidation Preference | Percentage of Total Glucuronides in Urine |

|---|---|---|

| S-enantiomer | Favored | 90-92% |

| R-enantiomer | Less Favored | 8-10% |

Interplay with Other Biotransformation Pathways of Stiripentol

The formation of stiripentol glucuronide does not occur in isolation. It is part of a complex metabolic network that includes significant Phase I oxidative reactions.

Stiripentol is subject to two primary, competing metabolic pathways: glucuronidation and oxidative cleavage of the methylenedioxy ring system, also known as demethylenation. drugbank.com While both are major routes, oxidative metabolism is quantitatively more significant, accounting for approximately 75% of the total metabolism of stiripentol. fda.gov Glucuronidation, therefore, represents a substantial, albeit secondary, pathway for the drug's elimination. fda.gov The Phase I oxidative metabolism of stiripentol is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4. fda.gov

| Metabolic Pathway | Type | Enzymes Involved | Approximate Contribution |

|---|---|---|---|

| Oxidative Cleavage (Demethylenation) | Phase I | CYP1A2, CYP2C19, CYP3A4 | ~75% |

| Glucuronidation | Phase II | UGTs (specific isoforms unknown) | ~25% |

Pharmacokinetics and Disposition of Stiripentol Glucuronide: Preclinical Insights

Formation and Clearance Dynamics of Stiripentol (B1682491) Glucuronide in Animal Models

The formation of stiripentol glucuronide is a significant metabolic pathway for stiripentol, involving the direct conjugation of the parent molecule with glucuronic acid. europa.eunih.gov However, the quantitative importance of this pathway varies considerably between preclinical species. In rats, glucuronidation represents a very minor route of biotransformation, with the animal model demonstrating a greater capacity for metabolizing stiripentol through oxidative routes, primarily the cleavage of the methylenedioxy ring to form catechol derivatives. europa.eu

In contrast, studies in non-human primates highlight glucuronidation as a major metabolic fate. In rhesus monkeys, the fraction of a stiripentol dose metabolized via glucuronidation was found to be 34.8% (± 9.1%). nih.gov This pathway is efficient regardless of the method of administration, with the percentage of the dose excreted as this compound in urine remaining consistent at 32.2% to 40.5% following intravenous, oral, or intraperitoneal delivery. europa.eu

The clearance of this compound from the body is rapid, particularly in species where it is a major metabolite. Data from rhesus monkeys shows that the elimination of the glucuronide conjugate is swift, with the majority of its excretion occurring shortly after administration of the parent compound. nih.gov Over 70% of the total formed glucuronide is excreted within the first two hours post-administration, indicating a fast clearance dynamic for this metabolite. europa.eunih.gov

Table 1: Key Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Animal Model | Finding | Source(s) |

|---|---|---|---|

| Fraction Metabolized by Glucuronidation | Rhesus Monkey | 34.8% (± 9.1%) | nih.gov |

| Fraction of Dose Excreted as Glucuronide | Rhesus Monkey | 32.2% - 40.5% | europa.eu |

Excretion Pathways of this compound and its Precursors in Preclinical Species

The elimination of stiripentol and its metabolites occurs through multiple routes, with renal and hepatic pathways being central to the disposition of this compound and its precursors.

The primary route of excretion for stiripentol metabolites, including this compound, is through the kidneys. drugbank.com In preclinical models where glucuronidation is a prominent metabolic pathway, a substantial portion of the administered dose is recovered in the urine as the glucuronide conjugate. europa.eunih.gov Studies in rhesus monkeys show that between 32.2% and 40.5% of a stiripentol dose is excreted in the urine as this compound. europa.eu

The renal elimination of this metabolite is rapid. A detailed time-course analysis in rhesus monkeys revealed that the vast majority of this compound excretion happens within hours of the parent drug's administration. nih.gov

Table 2: Cumulative Urinary Excretion of this compound in Rhesus Monkeys

| Time Interval (Hours) | Percentage of Total Glucuronide Excreted |

|---|---|

| 0-2 | 70.6% (± 6.2%) |

| 2-4 | 10.1% (± 5.4%) |

| 4-8 | 13.6% (± 5.1%) |

| 8-24 | 5.7% (± 3.1%) |

Data derived from a study in rhesus monkeys, showing the percentage of the total formed glucuronide that is excreted in urine over specific time intervals. nih.gov

The liver is the primary site for the metabolism of stiripentol. fda.gov Distribution studies in rats have shown that the highest concentrations of the parent compound are found in the liver following oral administration, underscoring its central role in the drug's biotransformation. europa.eu Glucuronidation, a Phase II metabolic process, is a key hepatic pathway for stiripentol. drugbank.commhmedical.com While it is established that stiripentol undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) enzyme isoforms responsible for this reaction have not been fully identified. fda.gov

Following hepatic metabolism, metabolites can be excreted into the bile for elimination via the feces. While preclinical studies have documented the recovery of unchanged stiripentol in the feces, specific data on the biliary excretion of this compound in animal models is not extensively detailed in the available literature. drugbank.com

Influence of Parent Compound Pharmacokinetics on Glucuronide Formation in Preclinical Studies

The formation of this compound is directly influenced by the absorption, distribution, and clearance characteristics of the parent compound, stiripentol. Preclinical studies have demonstrated that the pharmacokinetics of stiripentol are nonlinear, with plasma clearance of the drug decreasing as the dose increases. nih.govdrugbank.com This dose-dependent clearance suggests that the metabolic pathways, including both oxidative processes and glucuronidation, can become saturated at higher concentrations. nih.govdrugbank.com

The elimination half-life of stiripentol is also dose-dependent, increasing from approximately 4.5 to 13 hours with higher doses, which can affect the sustained formation of its metabolites. drugbank.commhmedical.com Despite these nonlinear kinetics, the proportion of the dose converted to this compound appears to be relatively constant across different administration routes in monkeys. europa.eu Studies in rhesus monkeys showed that the percentage of the dose excreted as the glucuronide conjugate remained between 32.2% and 40.5%, irrespective of whether stiripentol was administered intravenously, orally, or intraperitoneally. europa.eu This suggests that first-pass metabolism in the liver is a significant contributor to the formation of this compound. nih.gov

Pharmacological and Biological Activity Profile of Stiripentol Glucuronide

Assessment of Intrinsic Pharmacological Properties of the Metabolite

The metabolism of stiripentol (B1682491) in the human body is a significant process, leading to the formation of numerous metabolites. drugbank.comeuropa.eunih.gov Thirteen distinct metabolites have been identified in urine, with the main metabolic routes being oxidative cleavage of the methylenedioxy ring system (demethylenation) and glucuronidation. drugbank.comhres.canih.gov Glucuronidation is a Phase II metabolic reaction that typically increases the water solubility of a substance to facilitate its excretion from the body.

Despite glucuronidation being a major metabolic pathway for stiripentol, there is a notable lack of scientific literature and research findings that specifically assess the intrinsic pharmacological properties of stiripentol glucuronide. The vast majority of pharmacological studies have centered on the parent compound, stiripentol. aesnet.orgnih.govaesnet.org Research has established that stiripentol itself has direct anticonvulsant effects, primarily through the potentiation of GABAergic neurotransmission as a positive allosteric modulator of GABA-A receptors. drugbank.comnih.govyoutube.com Additionally, stiripentol inhibits the enzyme lactate (B86563) dehydrogenase (LDH), which may contribute to reduced neuronal excitability. drugbank.compatsnap.com

While research has identified another metabolite—resulting from the opening of the methylenedioxy ring—as possessing anticonvulsant activity in preclinical studies, this active metabolite could not be detected in plasma during pharmacokinetic studies in rhesus monkeys. nih.gov However, no similar activity has been documented for the glucuronide conjugate. The current body of scientific evidence does not attribute any direct pharmacological or biological activity to this compound.

Table 1: Major Metabolic Pathways of Stiripentol

| Metabolic Process | Description | Key Enzymes Involved (Putative) | Reference |

|---|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid to form this compound, increasing water solubility for renal excretion. | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | drugbank.comeuropa.euhres.ca |

| Demethylenation | Oxidative cleavage of the methylenedioxy ring system. | Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) | drugbank.comeuropa.euhres.ca |

| Other Pathways | O-methylation of catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain. | Various metabolic enzymes | drugbank.comnih.gov |

Current Evidence Regarding the Pharmacological Potency of this compound

Consistent with the lack of data on its intrinsic properties, there is no current evidence or research available to define the pharmacological potency of this compound. Pharmacological potency is a measure of the concentration of a drug required to produce a specific effect. Since no pharmacological effects have been identified for this compound, its potency has not been—and currently cannot be—determined.

The focus of potency assessment has remained on the parent drug, stiripentol. Its efficacy is attributed to two main functions: its direct anticonvulsant action and its role as a potent inhibitor of several cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The inhibition of CYP enzymes, particularly CYP3A4 and CYP2C19, leads to significant pharmacokinetic interactions, increasing the plasma concentrations and, consequently, the therapeutic effect and potency of co-administered drugs like clobazam and its active metabolite. aesnet.orgdoi.org This "booster" effect is a key component of stiripentol's clinical utility. doi.org

In a study on rhesus monkeys, the fraction of a stiripentol dose that was metabolized via glucuronidation was found to be approximately 34.8%. nih.gov Despite this significant conversion, subsequent pharmacological evaluation has not been pursued for the resulting glucuronide, suggesting a low expectation of it possessing significant potency.

Table 2: Pharmacological Focus of Stiripentol vs. Its Glucuronide Metabolite

| Compound | Intrinsic Anticonvulsant Activity | Enzyme Inhibition Activity | Documented Pharmacological Potency | Reference |

|---|---|---|---|---|

| Stiripentol | Yes (GABA-A modulation, LDH inhibition) | Yes (Potent inhibitor of CYP2C19, CYP3A4, etc.) | Yes, established in preclinical and clinical studies. | drugbank.comaesnet.orgnih.gov |

| This compound | No evidence found | No evidence found | Not determined | N/A |

Role of this compound as a Putative Inactive Metabolite in the Overall Pharmacological Effect of Stiripentol

Direct Pharmacological Action: Intrinsic anticonvulsant activity through positive allosteric modulation of GABA-A receptors. aesnet.org

Indirect Pharmacological Action: Potent inhibition of hepatic CYP enzymes, which slows the metabolism of other co-administered antiepileptic drugs, thereby increasing their plasma concentrations and therapeutic effects. drugbank.comdoi.org

Analytical Methodologies for Stiripentol Glucuronide Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of stiripentol (B1682491) and its metabolites, offering high sensitivity and selectivity. nih.govxjtu.edu.cn This technique allows for the separation of the analyte of interest from other matrix components before its detection and quantification by the mass spectrometer. researchgate.netnih.gov Several LC-MS/MS methods have been developed to support pharmacokinetic studies of stiripentol. nih.gov

Direct quantification involves measuring the intact glucuronide conjugate without prior chemical or enzymatic modification. This approach provides the most accurate concentration of the specific metabolite. In this method, a biological sample, such as plasma or urine, is typically processed through protein precipitation or liquid-liquid extraction to remove interferences. nih.gov The extract is then injected into the LC-MS/MS system.

Chromatographic conditions are optimized to achieve separation of the stiripentol glucuronide from the parent drug and other metabolites. nih.gov The mass spectrometer is operated in a mode such as Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions for the glucuronide are monitored, ensuring high specificity and minimizing matrix effects. nih.govresearchgate.net The concentration of the glucuronide is determined by comparing its response to that of a calibration curve generated using an authentic reference standard. nih.gov

Indirect quantification is a common strategy used to determine the total concentration of a drug and its glucuronidated metabolite. This method relies on the enzymatic hydrolysis of the glucuronide conjugate back to the parent drug, stiripentol, using the enzyme β-glucuronidase. nih.gov The total amount of stiripentol is then measured, representing the sum of the free drug and the drug that was conjugated as a glucuronide.

The hydrolysis step is a critical part of the sample preparation process and requires careful optimization. nih.govnih.gov Factors such as the source and activity of the β-glucuronidase enzyme, incubation time, temperature, and pH of the buffer solution must be controlled to ensure complete cleavage of the glucuronide bond. nih.govnih.gov Incomplete hydrolysis can lead to an underestimation of the metabolite concentration. After incubation, the sample is processed and analyzed for the parent drug, stiripentol, using a validated LC-MS/MS method. windows.net

Table 1: Key Parameters for β-Glucuronidase Hydrolysis Optimization

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Enzyme Source | Helix pomatia, E. coli, Recombinant | Different enzymes have varying activity and purity, which can affect hydrolysis efficiency. nih.gov |

| Enzyme Amount | Typically measured in units/μL of sample | Sufficient enzyme concentration is needed to drive the reaction to completion within the incubation time. nih.gov |

| Incubation Time | 30 minutes to 16 hours | Time must be adequate for the enzyme to fully hydrolyze the glucuronide conjugates present in the sample. nih.govwindows.net |

| Temperature | 37°C to 63°C | The optimal temperature is required for maximum enzyme activity without causing denaturation. nih.govwindows.net |

| pH | pH 4.5 to 6.8 | Enzymes have a specific pH range for optimal activity; the buffer maintains this pH during incubation. nih.govwindows.net |

A significant analytical challenge is the differentiation of glucuronide isomers. Glucuronidation can occur at different positions on the parent molecule, and stiripentol also has a chiral center, leading to the possibility of multiple isomeric forms of its glucuronide metabolite. tlcstandards.comwikipedia.org These isomers have the same mass and often produce very similar fragmentation patterns in the mass spectrometer, making them difficult to distinguish by MS/MS alone. nih.govdiva-portal.org

Therefore, chromatographic separation is essential. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods with high resolving power are developed to separate the isomers before they reach the detector. nih.gov The choice of the stationary phase (e.g., C18) and the mobile phase composition are critical for achieving this separation. nih.gov In some cases, chemical derivatization may be employed to alter the fragmentation pathways of the isomers, creating unique product ions that allow for their differentiation by MS/MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Elucidation

While LC-MS/MS is preferred for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the initial identification and structural elucidation of metabolites. In studies on the metabolic fate of stiripentol, GC-MS techniques were used to identify a total of 15 different metabolites in rat urine, which collectively accounted for a significant portion of the administered dose. researchgate.net

For GC-MS analysis, analytes must be volatile and thermally stable. Since metabolites like glucuronides are not, they typically require a derivatization step to increase their volatility before being injected into the gas chromatograph. The separation in the GC column followed by mass analysis allows for the determination of the mass-to-charge ratio and fragmentation pattern of the metabolites, which helps in elucidating their chemical structures.

Principles of Method Validation for this compound Analysis in Biological Matrices

To ensure that the analytical data generated is reliable and accurate, any method used for the quantification of this compound in biological matrices must be fully validated. semanticscholar.org This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). xjtu.edu.cn Validation demonstrates that the method is suitable for its intended purpose. nih.gov

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). semanticscholar.org

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criterion (General Guideline) |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) researchgate.net |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) researchgate.net |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | RSD of slopes of matrix calibration curves should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Utilization of Authentic this compound Reference Standards in Analytical Research

The use of authentic, highly purified reference standards is a prerequisite for accurate and reliable quantification in analytical chemistry. For this compound analysis, a certified reference standard of the metabolite is essential for several aspects of method development and validation. tlcstandards.com

Reference standards are used to:

Confirm the identity of the metabolite by comparing its chromatographic retention time and mass spectral data with that of the standard.

Prepare calibration curves to quantify the concentration of the metabolite in unknown samples.

Prepare quality control (QC) samples to assess the accuracy and precision of the analytical method during validation and routine sample analysis. researchgate.net

The availability of reference standards for different forms of the metabolite, such as Stiripentol beta-D-Glucuronide and its specific enantiomers ((R)-Stiripentol Glucuronide and (S)-Stiripentol Glucuronide), is critical for developing methods capable of isomer-specific quantification. tlcstandards.com

Enzymatic Interactions and Metabolic Implications of Stiripentol Glucuronide Formation

Impact of Stiripentol (B1682491) Glucuronidation on the Clearance of the Parent Drug (Mechanistic Studies)

Mechanistic studies in healthy male subjects have revealed that the pharmacokinetics of stiripentol are nonlinear, particularly with multiple-dose administration. nih.gov A pivotal study demonstrated that after repeated dosing, the oral clearance of stiripentol decreased by nearly eightfold between the first day and the eighth day of administration. nih.gov This indicates that stiripentol inhibits its own metabolism, a phenomenon known as auto-inhibition. drugbank.comnih.gov

Table 1: Changes in Stiripentol Clearance and Metabolism with Multiple Dosing This table summarizes findings from a pharmacokinetic study illustrating the auto-inhibition of stiripentol metabolism.

| Pharmacokinetic Parameter | Single Dose (Day 1) | Multiple Dose (Day 8) | Percentage Change | Finding |

|---|---|---|---|---|

| Oral Clearance | High | Decreased ~8-fold | ~800% decrease | Indicates significant auto-inhibition of overall metabolism. nih.gov |

| Fraction of Dose via Conjugation | Baseline | Increased 183% | 183% increase | The conjugation pathway becomes a more prominent route of metabolism. nih.gov |

| Formation Clearance (All Pathways) | Baseline | Decreased | Decrease | The efficiency of all metabolic pathways, including glucuronidation, is reduced. nih.gov |

Potential for Stiripentol Glucuronide Itself to Modulate Drug-Metabolizing Enzymes or Transporters in In Vitro Systems (e.g., UGTs, CYPs, P-glycoprotein, BCRP)

Currently, there is a lack of specific in vitro research data in the public domain focused on the direct effects of this compound on drug-metabolizing enzymes or transporters. Studies have extensively characterized the inhibitory and inductive properties of the parent compound, stiripentol, but the potential for its major glucuronide metabolite to act as an inhibitor or inducer of UGTs, CYPs, P-glycoprotein (P-gp), or Breast Cancer Resistance Protein (BCRP) has not been reported. Therefore, it is unknown whether this compound contributes to the drug-drug interaction profile of the parent drug through its own enzymatic or transporter modulation.

Considerations for In Vitro Studies on Enzyme Inhibition or Induction as Related to Glucuronide Formation

When conducting in vitro studies to investigate the metabolism of stiripentol, particularly the formation of its glucuronide, several critical factors related to the parent drug's own properties must be considered. Stiripentol itself is a potent inhibitor of multiple key drug-metabolizing enzymes and transporters. fda.govfda.gov

In vitro studies have demonstrated that stiripentol significantly inhibits a range of CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4. fda.gov The inhibition of CYP2C19 and CYP3A4 is particularly potent and is a primary mechanism for its drug-drug interactions with other antiepileptic drugs, such as clobazam. nih.govdoi.orgnih.gov Furthermore, stiripentol has been shown to inhibit drug transporters, including P-gp and BCRP, at clinically relevant concentrations. fda.gov

These inhibitory properties have direct implications for in vitro experimental design and interpretation:

Substrate Depletion and Pathway Shifting: In systems containing multiple enzyme systems (e.g., human liver microsomes), the potent inhibition of CYP pathways by stiripentol can artificially shunt its metabolism towards other pathways, such as glucuronidation. This could lead to an overestimation of the relative importance of UGT-mediated clearance in vitro compared to the in vivo situation.

Auto-inhibition: As observed in clinical studies, stiripentol inhibits its own metabolism. nih.gov This must be accounted for in in vitro kinetic studies. Single-concentration incubations may not accurately reflect the dynamics in vivo. Determining kinetic parameters (K_m, V_max) for stiripentol glucuronidation may be complicated by the simultaneous enzyme inhibition exerted by the substrate (stiripentol) itself.

Induction Properties: In addition to inhibition, stiripentol can induce CYP1A2, CYP2B6, and CYP3A4 in vitro. fda.govfda.gov This dual effect as both an inhibitor and an inducer further complicates the interpretation of data from cellular systems like hepatocytes, where both processes can occur.

Therefore, in vitro studies on stiripentol glucuronidation must be carefully designed to control for the profound and varied effects of the parent compound on the enzymatic environment.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Stiripentol This table presents inhibition constants (Ki) and IC50 values of stiripentol against key CYPs involved in the metabolism of the co-administered drug clobazam, highlighting stiripentol's potent inhibitory nature.

| Enzyme | Metabolic Reaction | Type of Inhibition | Ki (μM) | IC50 (μM) |

|---|---|---|---|---|

| CYP3A4 | Clobazam N-demethylation | Noncompetitive | 1.59 ± 0.07 | 1.58 |

| CYP2C19 | Clobazam N-demethylation | Competitive | 0.516 ± 0.065 | 3.29 |

| CYP2C19 | N-desmethylclobazam 4'-hydroxylation | Competitive | 0.139 ± 0.025 | 0.276 |

Data sourced from Giraud et al. (2006). doi.orgnih.gov

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| Stiripentol | STP |

| This compound | |

| Clobazam | CLB |

| N-desmethylclobazam | NCLB |

| 4'-hydroxy-N-desmethylclobazam | |

| P-glycoprotein | P-gp |

| Breast Cancer Resistance Protein | BCRP |

| Cytochrome P450 | CYP |

Preclinical Research Contexts Involving Stiripentol Glucuronide

Investigation of Stiripentol (B1682491) Glucuronide Formation in Animal Models (e.g., Rhesus monkey, rodent studies)

The formation of stiripentol glucuronide has been identified as a significant metabolic pathway in preclinical animal models. Stiripentol is extensively metabolized, with glucuronidation being one of the main processes alongside oxidative cleavage of the methylenedioxy system. fda.gov In vitro studies have indicated that while several CYP enzymes are involved in the initial phases of metabolism, a substantial portion of stiripentol undergoes glucuronidation. fda.govdrugbank.com

One of the key preclinical models for studying the pharmacokinetics of stiripentol has been the rhesus monkey. Research in this model has provided quantitative data on the extent of glucuronidation. A study involving the administration of stiripentol to rhesus monkeys revealed that a significant fraction of the drug is metabolized via this pathway. Specifically, the fraction of the administered dose that was metabolized by glucuronidation was found to be 34.8% (± 9.1%). nih.gov

The excretion of this compound in the urine of rhesus monkeys was also characterized over time. The majority of the total amount of the glucuronide metabolite was excreted within the first two hours after administration, indicating a relatively rapid formation and elimination of this conjugate. nih.gov The following table summarizes the urinary excretion of this compound in rhesus monkeys over a 24-hour period. nih.gov

Urinary Excretion of this compound in Rhesus Monkeys

| Time Interval (hours) | Percentage of Total Glucuronide Excreted (Mean ± SD) |

|---|---|

| 0-2 | 70.6 ± 6.2% |

| 2-4 | 10.1 ± 5.4% |

| 4-8 | 13.6 ± 5.1% |

| 8-24 | 5.7 ± 3.1% |

Data sourced from a pharmacokinetic study in rhesus monkeys. nih.gov

While detailed studies in rodent models focusing specifically on the quantification of this compound are less prominent in the available literature, it is generally understood that glucuronidation is a common metabolic pathway for xenobiotics in these species. For instance, a study involving rat liver microsomes identified a glutathione (B108866) conjugate of a stiripentol metabolite, suggesting the formation of reactive intermediates that could potentially be detoxified by glucuronidation as well. nih.gov The oral LD50 in rats has been established at >3 g/kg, though this does not directly inform on the specifics of glucuronide formation. drugbank.com

Correlative Studies between Glucuronide Metabolite Levels and Parent Drug Pharmacokinetics in Preclinical Settings

The relationship between the levels of this compound and the pharmacokinetics of the parent drug, stiripentol, in preclinical settings is an area that warrants further investigation, as direct correlative studies are not extensively detailed in the available literature. However, some inferences can be drawn from the known pharmacokinetic properties of stiripentol and its metabolism.

Stiripentol exhibits non-linear pharmacokinetics, which is evidenced by a decrease in plasma clearance with increasing doses. nih.gov In rhesus monkeys, plasma clearances were observed to be 1.10 ± 0.07 L/h/kg, 0.92 ± 0.08 L/h/kg, and 0.86 ± 0.15 L/h/kg for intravenous doses of 40, 80, and 120 mg, respectively. nih.gov This non-linearity suggests that the metabolic pathways, including glucuronidation, may become saturated at higher concentrations of the parent drug. Such saturation would likely lead to a disproportionate increase in the plasma levels of stiripentol relative to the dose, and could also affect the rate and extent of this compound formation.

The following table outlines the key pharmacokinetic parameters of stiripentol in the rhesus monkey, which provides a context for understanding the disposition of the parent drug that is subject to glucuronidation.

Pharmacokinetic Parameters of Stiripentol in Rhesus Monkeys

| Parameter | Value (Mean ± SD) |

|---|---|

| Plasma Clearance (40 mg IV) | 1.10 ± 0.07 L/h/kg |

| Plasma Clearance (80 mg IV) | 0.92 ± 0.08 L/h/kg |

| Plasma Clearance (120 mg IV) | 0.86 ± 0.15 L/h/kg |

| Mean Residence Time | 1.09 ± 0.03 h |

| Volume of Distribution at Steady State | 1.03 ± 0.3 L/kg |

| Fraction Metabolized by Glucuronidation | 34.8 ± 9.1% |

Data derived from a study in rhesus monkeys. nih.gov

Further preclinical research, potentially involving pharmacokinetic modeling that incorporates both the parent drug and its glucuronide metabolite, would be beneficial to more definitively establish the correlative relationship between this compound levels and the pharmacokinetics of stiripentol.

Research on the Significance of Glucuronide Formation within Preclinical Models of Disease

Stiripentol has demonstrated anticonvulsant effects in various animal models of seizures. nih.gov For instance, in the alumina-gel rhesus monkey model of epilepsy, stiripentol was shown to significantly reduce EEG interictal spike rates at mean plasma concentrations ranging from 11 to 27 µg/mL. nih.gov It has also been shown to be effective in rodent models of absence seizures, where it was found to inhibit spike-and-wave discharges. nih.gov The therapeutic effects of stiripentol are thought to be mediated through multiple mechanisms, including the potentiation of GABAergic neurotransmission and the inhibition of certain cytochrome P450 enzymes, which can increase the levels of co-administered antiepileptic drugs. nih.govepilepsy.com

Given that a substantial portion of stiripentol is metabolized to this compound, this metabolic pathway is an important aspect of the drug's disposition in these preclinical disease models. nih.gov However, the available literature does not provide evidence to suggest that this compound itself possesses significant anticonvulsant activity. Typically, glucuronidation is a detoxification pathway that results in metabolites that are more water-soluble and more readily excreted, and often pharmacologically less active than the parent compound.

Future research could explore the potential for this compound to have any modulatory effects, either synergistic or antagonistic, on the activity of stiripentol or other co-administered antiepileptic drugs in preclinical models of epilepsy.

Future Research Directions for Stiripentol Glucuronide

Further Elucidation of Undetermined UGT Isoforms Contributing to Stiripentol (B1682491) Glucuronidation

A primary area for future investigation is the definitive identification of the UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of stiripentol glucuronide. Although glucuronidation is a major metabolic route for stiripentol, the specific UGT enzymes involved have not been clearly elucidated. fda.gov This knowledge is crucial for predicting and understanding drug-drug interactions and interindividual variability in stiripentol metabolism.

In Vitro Screening with Recombinant Human UGTs: A comprehensive screening of the major human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17) with stiripentol as the substrate is a critical next step. nih.govresearchgate.net Such studies, utilizing recombinant enzymes, would allow for the precise identification of which isoforms are capable of catalyzing the glucuronidation of stiripentol and with what efficiency.

Kinetic Characterization: For the UGT isoforms that demonstrate activity towards stiripentol, detailed enzyme kinetic studies should be performed to determine key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This will provide a quantitative measure of the affinity and capacity of each isoform for stiripentol glucuronidation.

Inhibition Studies: Investigating the potential for known UGT inhibitors to block stiripentol glucuronidation in human liver microsomes can provide further evidence for the involvement of specific isoforms. For instance, studies on the co-administration of stiripentol with cannabidiol, a known inhibitor of UGT1A9 and UGT2B7, have suggested a potential interaction, hinting at the involvement of these isoforms in stiripentol metabolism. researchgate.net However, direct inhibitory studies with selective inhibitors for various UGTs are necessary for confirmation.

Table 1: Proposed In Vitro Studies for UGT Isoform Identification

| Experimental Approach | Objective | Methodology | Expected Outcome |

| Recombinant UGT Screening | To identify UGT isoforms capable of metabolizing stiripentol. | Incubation of stiripentol with a panel of individual recombinant human UGT enzymes. | A list of UGT isoforms that form this compound. |

| Enzyme Kinetics | To determine the kinetic parameters of stiripentol glucuronidation by active UGT isoforms. | Measurement of reaction rates at varying stiripentol concentrations with specific UGT isoforms. | Determination of Km and Vmax values for each active UGT isoform. |

| Chemical Inhibition Assays | To confirm the contribution of specific UGT isoforms in a complex system. | Incubation of stiripentol with human liver microsomes in the presence and absence of selective UGT inhibitors. | Identification of UGT isoforms whose inhibition leads to a significant reduction in this compound formation. |

Investigation of Genetic Polymorphisms Affecting Stiripentol Glucuronidation

Genetic variations in UGT genes can lead to altered enzyme activity, which in turn can affect drug metabolism and patient response. nih.govnih.gov To date, pharmacogenetic research on stiripentol has primarily focused on cytochrome P450 enzymes. doi.org There is a significant gap in the literature regarding the influence of UGT polymorphisms on stiripentol glucuronidation.

Future research should focus on:

Association Studies: Investigating the association between common and functionally relevant genetic polymorphisms in candidate UGT genes (identified in section 8.1) and the pharmacokinetic parameters of stiripentol and its glucuronide metabolite in patient populations. For example, polymorphisms in UGT1A9 and UGT2B7 have been shown to impact the metabolism of other drugs and warrant investigation for stiripentol. nih.govnih.govclinpgx.orgnih.gov

Functional Characterization of Variants: For any identified associations, in vitro studies using recombinant UGTs expressing the variant alleles should be conducted to functionally characterize the impact of the polymorphism on enzyme activity towards stiripentol.

Advanced Computational Modeling and Simulation Studies of Glucuronidation Mechanisms

In silico approaches can provide valuable insights into the molecular mechanisms of drug metabolism and can complement experimental studies. nih.gov The application of advanced computational modeling and simulation to stiripentol glucuronidation is a promising and currently unexplored area of research.

Key research directions include:

Molecular Docking: Performing molecular docking studies to predict the binding orientation and affinity of stiripentol within the active sites of various UGT isoforms. This can help to explain the observed isoform selectivity and provide a structural basis for the glucuronidation reaction.

Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the dynamic interactions between stiripentol and the active site of relevant UGT isoforms. This can provide a more detailed understanding of the conformational changes that occur during substrate binding and catalysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the glucuronidation of stiripentol and related compounds by different UGT isoforms. This could aid in the design of future drugs with optimized metabolic profiles.

Development of Novel Analytical Methodologies for Comprehensive Glucuronide Profiling

Accurate and comprehensive measurement of stiripentol and its glucuronide metabolite is essential for pharmacokinetic and metabolic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for stiripentol, there is a need for novel analytical methodologies with enhanced capabilities for glucuronide profiling. nih.govnih.gov

Future advancements in this area should include:

High-Resolution Mass Spectrometry (HRMS): Developing and validating LC-HRMS methods for the simultaneous quantification of stiripentol and its glucuronide. HRMS offers increased selectivity and the ability to perform retrospective data analysis for unknown metabolites.

Advanced Sample Preparation Techniques: Exploring and optimizing advanced sample preparation techniques to improve the extraction and stability of this compound from biological matrices.

Table 2: Comparison of Analytical Techniques for this compound Profiling

| Analytical Technique | Advantages | Limitations | Future Research Focus |

| LC-MS/MS | High sensitivity and specificity. | May not differentiate between isomers without specific method development. | Optimization for high-throughput analysis and improved sensitivity. |

| LC-HRMS | High mass accuracy and resolution, enabling confident identification and untargeted analysis. | Higher instrument cost and more complex data analysis. | Development of validated methods for quantitative analysis and isomer differentiation. |

| Chiral Chromatography | Ability to separate stereoisomers. | Requires specialized columns and method development. | Application to the separation of potential this compound diastereomers. |

Deeper Exploration of Potential In Vitro Biological or Toxicological Relevance of this compound

Future research should aim to:

Chemical Synthesis of this compound: Synthesizing and purifying this compound to enable in vitro testing. nih.govmdpi.com

In Vitro Biological Activity Screening: Screening the synthesized glucuronide for any potential pharmacological activity, including anticonvulsant effects or modulation of relevant biological targets.

In Vitro Toxicity Assessment: Evaluating the potential cytotoxicity of this compound in various cell-based assays, such as those using human liver cells (e.g., HepG2) or neuronal cell lines. nih.govnih.gov This will help to determine if the glucuronidation pathway is a detoxification route or if the metabolite itself contributes to any adverse effects.

Q & A

Basic: What are the established metabolic pathways for Stiripentol glucuronide formation, and what methodologies are used to validate these pathways?

Stiripentol undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT2B7, to form its glucuronide metabolite. Validation typically involves:

- In vitro assays : Recombinant UGT isoforms are incubated with Stiripentol and uridine diphosphate glucuronic acid (UDPGA) to identify enzyme specificity .

- Mass spectrometry (MS) : Hydrolysis of glucuronides using β-glucuronidase followed by LC-MS/MS quantitation confirms metabolite identity .

- Species comparison : Rodent vs. human liver microsomes are used to assess interspecies metabolic differences .

Basic: What is the evidence supporting this compound’s role in neuroprotection, and how are these effects quantified in preclinical models?

Stiripentol and its metabolites reduce neuronal damage by modulating GABAA receptors and attenuating astrocyte activation. Key methodologies include:

- Hippocampal CA1 neuronal survival assays : Post-ischemic gerbil models quantify neuronal death via histopathology (e.g., Nissl staining) .

- Cognitive testing : Morris water maze or novel object recognition tests measure memory improvement post-treatment .

- Biomarker analysis : Immunoglobulin G leakage and glial fibrillary acidic protein (GFAP) levels are monitored to assess blood-brain barrier integrity .

Advanced: How can researchers design experiments to resolve contradictory data on this compound’s efficacy across different epilepsy subtypes?

Contradictions often arise from patient age, genetic heterogeneity, or pharmacokinetic variability. Strategies include:

- Stratified clinical cohorts : Group patients by age at Stiripentol initiation (early childhood vs. adulthood) and genetic markers (e.g., SCN1A mutations in Dravet syndrome) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma glucuronide levels with seizure frequency reduction using nonlinear mixed-effects models .

- Single-cell RNA-seq : Identify GABAA receptor subunit expression (e.g., GABRA1, GABRG2) in hippocampal interneurons to predict therapeutic response .

Advanced: What methodological challenges arise in quantifying this compound in biological matrices, and how are these addressed?

Challenges include glucuronide polarity and matrix interference. Solutions involve:

- Enzymatic hydrolysis : β-Glucuronidase treatment releases aglycone Stiripentol for LC-MS/MS detection, though conditions (pH, incubation time) must be optimized to avoid degradation .

- Solid-phase extraction (SPE) : Hydrophilic-lipophilic balance (HLB) cartridges improve recovery of polar glucuronides from urine or plasma .

- Derivatization : For gas chromatography (GC), silylation agents (e.g., BSTFA) enhance volatility of hydrolyzed metabolites .

Advanced: How do researchers reconcile conflicting findings about this compound’s contribution to therapeutic vs. adverse effects?

- Dose-response studies : Compare neuroprotective effects (e.g., 20 mg/kg in gerbils) with toxicity thresholds (e.g., hepatotoxicity at higher doses) .

- Receptor specificity profiling : Electrophysiology (patch-clamp) differentiates GABAA receptor subtype activation (α3 vs. α1 subunits) to isolate therapeutic targets .

- Population pharmacokinetics : Identify covariates (e.g., UGT polymorphisms) that increase adverse event risk using genome-wide association studies (GWAS) .

Basic: What in vitro models are used to study this compound’s interaction with drug transporters?

- Caco-2 cell monolayers : Assess intestinal absorption and efflux via P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) .

- HEK293 transfected cells : Overexpress organic anion-transporting polypeptides (OATPs) to quantify hepatic uptake .

Advanced: What computational approaches predict this compound’s binding affinity to neuronal targets?

- Molecular docking : Simulate interactions between this compound and GABAA receptor subunits (e.g., α1β2γ2) using AutoDock Vina .

- Machine learning : Train models on structural analogs to forecast metabolite stability or blood-brain barrier penetration .

Basic: How is this compound’s pharmacokinetic profile characterized in human trials?

- Phase I metabolite profiling : Serial blood/urine sampling post-dose, followed by LC-MS/MS to calculate AUC, Cmax, and t1/2 .

- Population PK analysis : NONMEM or Monolix software identify covariates (e.g., renal function) affecting glucuronide clearance .

Advanced: What experimental designs minimize confounding variables when studying this compound in polytherapy regimens?

- Factorial designs : Test Stiripentol alone vs. combined with valproate or clobazam to isolate drug-drug interactions .

- Microdialysis : Monitor unbound glucuronide levels in rodent brains to distinguish central vs. peripheral effects .

Advanced: How can single-cell transcriptomics elucidate this compound’s cell-type-specific effects in the brain?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。